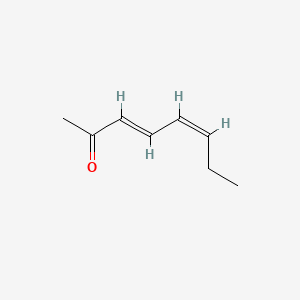

(3E,5Z)-octa-3,5-dien-2-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H12O |

|---|---|

Poids moléculaire |

124.18 g/mol |

Nom IUPAC |

(3E,5Z)-octa-3,5-dien-2-one |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+ |

Clé InChI |

LWRKMRFJEUFXIB-SCFJQAPRSA-N |

SMILES isomérique |

CC/C=C\C=C\C(=O)C |

SMILES canonique |

CCC=CC=CC(=O)C |

Pictogrammes |

Irritant |

Synonymes |

(E,Z)-3,5-octadien-2-one |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3e,5z Octa 3,5 Dien 2 One and Homologous Dienones

Stereoselective and Regioselective Construction Strategies

The synthesis of conjugated dienones, such as (3E,5Z)-octa-3,5-dien-2-one, demands precise control over the geometry of the double bonds and the position of functional groups. Modern organic synthesis has risen to this challenge through the development of highly selective catalytic methods.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis stands as a cornerstone in the formation of carbon-carbon bonds, offering reliable and versatile pathways to complex molecules. Its application in dienone synthesis is marked by high efficiency and stereochemical control.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for constructing dienone frameworks. wikipedia.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex syntheses. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

A stereoselective approach for synthesizing conjugated dienones involves the palladium-catalyzed cross-coupling of 1-alkenylboronates with 3-halo-2-alken-1-ones. oup.com This method allows for the creation of stereodefined dienones, as the geometry of the starting alkenylboronate is retained throughout the reaction. For instance, the reaction of (E)-1-alkenyl-1,3,2-benzodioxaboroles with 3-bromo-2-alken-1-ones in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a weak base such as sodium acetate, yields the corresponding (E)-dienones in high yields. oup.com

This strategy has been successfully applied to the synthesis of various ethyl-substituted conjugated dienones. organic-chemistry.org The Suzuki cross-coupling of vinyl triflates with vinylboronic acids provides the dienoic ester scaffold, which can then be converted to the target dienone. organic-chemistry.org This two-step process overcomes the limitations of traditional methods that often struggle with stereocontrol when bulkier side chains are involved. organic-chemistry.org

Table 1: Suzuki-Miyaura Coupling for Dienone Synthesis

| Entry | Alkenylboronate | Haloenone | Catalyst/Base | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | (E)-1-Hexenyl-1,3,2-benzodioxaborole | 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | PdCl₂(PPh₃)₂ / NaOAc | (E)-3-(1-Hexenyl)-5,5-dimethyl-2-cyclohexen-1-one | 91 | oup.com |

| 2 | (E)-2-Phenylvinylboronic acid | Vinyl triflate precursor | Pd(OAc)₂ / PPh₃ / CsF | 5-Ethyl-7-phenylhepta-4,6-dienoic ester | High | organic-chemistry.org |

This table presents selected examples of Suzuki-Miyaura reactions used to synthesize dienone precursors and dienones, highlighting the reactants, catalytic systems, and reported yields.

The carbonylative Suzuki-Miyaura coupling represents another variation, where carbon monoxide is incorporated to form the ketone functionality directly. This has been applied to the coupling of vinyl triflates with alkenylboronic acids to produce unsymmetrical dienones. researchgate.netnih.gov

While palladium is prominent, other transition metals also catalyze olefination reactions crucial for dienone synthesis. These methods often provide alternative or complementary reactivity and selectivity. Transition metal-catalyzed C-H functionalization, for example, has emerged as a powerful strategy for forming C-C bonds directly from abundant C-H bonds, reducing the need for pre-functionalized starting materials. mdpi.comrsc.org

Cobalt-catalyzed carbonylative cross-coupling offers a stereospecific route to enantioenriched dienones from alkyl tosylates and dienes. nih.gov This process uses a simple anionic cobalt catalyst and proceeds under mild conditions, representing a convergent approach to valuable chiral carbonyl compounds. nih.gov The mechanism is proposed to involve an Sₙ2 displacement of the tosylate by the cobalt catalyst, followed by carbonyl insertion and coupling with the diene. nih.gov

Palladium(II)-catalyzed olefination of α,β-unsaturated carboxylic acids with vinyl ethers has also been developed for the synthesis of dienyl ketones. amazonaws.com This reaction proceeds under oxidative conditions, often using an oxidant like silver acetate, to afford the desired dienone products. amazonaws.com Furthermore, transition metal-mediated annulation reactions provide pathways to cyclic dienones, which are important structural motifs in many natural products. frontiersin.org

Table 2: Examples of Other Transition Metal-Mediated Dienone Syntheses

| Entry | Metal Catalyst | Reactant 1 | Reactant 2 | Product Type | Ref |

|---|---|---|---|---|---|

| 1 | Cobalt | Alkyl Tosylate | Diene | Chiral Dienone | nih.gov |

| 2 | Palladium(II) | α,β-Unsaturated Carboxylic Acid | Vinyl Ether | Dienyl Ketone | amazonaws.com |

This table showcases various transition metal-catalyzed reactions, beyond Suzuki coupling, for the synthesis of dienones and related structures.

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions that form rings are highly efficient in building molecular complexity, as they tether the reacting partners together, often leading to high stereoselectivity.

Intramolecular additions of allylsilanes to conjugated dienones are a powerful strategy for constructing cyclic and polycyclic systems stereoselectively. acs.orgacs.org These reactions are typically promoted by a Lewis acid, which activates the dienone for nucleophilic attack by the electron-rich allylsilane. The cyclization proceeds to form a new carbon-carbon bond and a carbocation intermediate, which is stabilized by the β-silicon effect. Subsequent elimination of the silyl (B83357) group generates a double bond, completing the annulation process.

This methodology has been instrumental in the total synthesis of complex natural products. acs.orgacs.org The stereochemical outcome of the cyclization is often dictated by the geometry of the substrate and the reaction conditions, allowing for the synthesis of specific diastereomers. More recently, catalytic enantioselective versions have been developed. For example, N-heterocyclic carbene (NHC)-copper complexes can catalyze the 1,6-conjugate addition of silylboron reagents to dienones, generating chiral carbonyl-containing allylsilanes with high enantioselectivity. nih.gov

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly macrocycles and other rings that were traditionally difficult to prepare. wikipedia.org The reaction utilizes a metal-carbene catalyst (typically based on ruthenium or molybdenum) to intramolecularly couple two alkene moieties, forming a new cyclic alkene and releasing a small volatile byproduct like ethylene. wikipedia.org

RCM has been effectively employed in the synthesis of cyclic dienones. A common strategy involves constructing a diene-containing acyclic precursor that, upon RCM, forms a cyclic system containing one of the double bonds of the future dienone. rsc.orgthieme-connect.com For instance, in a formal synthesis of (–)-periplanone-B, a key step involves the RCM of a triene to selectively form a dihydropyran ring in the presence of an alkenyl iodide, demonstrating the functional group tolerance of modern metathesis catalysts. thieme-connect.comrsc.org The choice of catalyst is crucial for achieving high selectivity, especially when multiple double bonds are present in the substrate. thieme-connect.com The reaction is governed by thermodynamics, with the formation of a stable, often five- or six-membered, ring driving the reaction to completion. wikipedia.org

Directed Rearrangement and Transformation Processes

Directed rearrangement and transformation processes represent a powerful class of reactions for the synthesis of complex organic molecules from simpler precursors. In the context of dienone synthesis, these methods offer elegant pathways to construct the requisite carbon skeleton and install the desired functionality with a high degree of control.

Sigmatropic Rearrangements for Dienone Formation

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org These reactions are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. wikipedia.org For the synthesis of dienones, researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are particularly valuable as they allow for the precise formation of carbon-carbon bonds. wikipedia.orglibretexts.org

The Claisen rearrangement , discovered in 1912, involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. byjus.com This reaction is a powerful tool for C-C bond formation and proceeds through a concerted, chair-like transition state, which often allows for predictable stereochemical outcomes. libretexts.orgbyjus.com A variation, the oxy-Cope rearrangement , involves a 1,5-diene containing a hydroxyl group at a C3 position. The initial researchgate.netresearchgate.net rearrangement yields an enol, which then tautomerizes to the stable ketone product, providing a direct route to dienone structures. libretexts.org The reaction can be significantly accelerated by forming an alkoxide, a process known as the anionic oxy-Cope rearrangement. nih.gov

Another key researchgate.netresearchgate.net-sigmatropic reaction is the all-carbon Cope rearrangement of a 1,5-diene. wikipedia.org While the parent reaction can be reversible, strategic substitution patterns can drive the equilibrium toward the desired rearranged product. nih.gov These rearrangements are synthetically useful for creating complex molecular architectures, and their outcomes can often be predicted by analyzing the stability of the possible transition states. libretexts.org

| Rearrangement Type | General Substrate | General Product | Key Features |

| Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Forms a C-C bond; proceeds via a concerted researchgate.netresearchgate.net-sigmatropic shift. byjus.com |

| Oxy-Cope Rearrangement | 1,5-dien-3-ol | δ,ε-Unsaturated ketone | The rearrangement produces an enol, which tautomerizes to the ketone. libretexts.org |

| Anionic Oxy-Cope | 1,5-dien-3-alkoxide | δ,ε-Unsaturated ketone | Base catalysis leads to dramatic rate acceleration compared to the neutral process. nih.gov |

Dual 1,3-Sulfur Migration in Dienone Precursors

A novel and stereoselective method for the construction of highly substituted 1,3-dienes, which are direct precursors to dienones, involves a dual 1,3-sulfur migration process. This strategy utilizes vinyl 1,3-dithiane (B146892) derivatives and alkynylsilanes. acs.org The reaction cascade is thought to proceed through the formation of vinyl thionium (B1214772) ions. This methodology provides an alternative pathway for synthesizing the conjugated diene core that can subsequently be converted into the target dienone. acs.org The process has been successfully applied to the C-H alkenylation of various heteroarenes, demonstrating its utility in creating complex diene systems. researchgate.net

This method is notable for its ability to construct highly substituted (E)-1,3-dienes with high stereoselectivity and in moderate to high yields. acs.org The regioselectivity of the migration allows for precise control over the final structure of the diene product. acs.orgresearchgate.net

| Substrate 1 | Substrate 2 | Key Process | Product Type |

| Vinyl 1,3-dithiane derivative | Alkynylsilane | Dual 1,3-sulfur migration | Highly substituted (E)-1,3-diene acs.org |

| β-chlorovinyl dithiane | N-H indole (B1671886) | Dual 1,3-sulfur migration | C-H alkenylated indole researchgate.net |

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer unique activation strategies in organic synthesis, often enabling transformations that are difficult to achieve through conventional thermal reactions. acs.orgacs.org These techniques can generate highly reactive intermediates like radicals and radical ions or access electronically excited states with distinct reactivity. acs.orgacs.org

In dienone chemistry, photochemistry is particularly relevant for controlling stereochemistry. The E- and Z-isomers of dienones can often be interconverted through the action of light, allowing for access to specific stereoisomers that may be less thermodynamically stable. mdpi.comsemanticscholar.org Cross-conjugated dienones are also known to undergo [2+2] photocycloaddition reactions, a powerful method for constructing cyclobutane (B1203170) rings and increasing molecular complexity in a single step. acs.orgmdpi.com The course of these photochemical reactions, whether proceeding through cycloaddition or rearrangement, can be influenced by factors such as the wavelength of light and the presence of substituents. acs.org

Electrochemical methods can be employed to generate reactive intermediates for dienone synthesis. While specific electrochemical syntheses of this compound are not widely documented, the general principles of electrosynthesis are applicable. For example, electrochemical oxidation or reduction can be used to trigger cyclizations or other bond-forming events. acs.org Paired electrolysis, where productive reactions occur at both the anode and cathode, represents a highly efficient approach to synthesis. acs.org

| Method | Application in Dienone Chemistry | Example Transformation |

| Photochemistry | E/Z Isomerization | Interconversion of dienone stereoisomers under UV irradiation. semanticscholar.org |

| Photochemistry | [2+2] Photocycloaddition | Dimerization or reaction with alkenes to form cyclobutane rings. mdpi.com |

| Electrochemistry | Generation of Intermediates | Powering redox events to initiate bond formation or cleavage. acs.org |

Enantioselective and Diastereoselective Control in Dienone Synthesis

Achieving stereocontrol is a central goal in modern organic synthesis. Enantioselective and diastereoselective methods aim to produce a single stereoisomer of a chiral molecule, which is crucial when the biological activity of different isomers varies. wikipedia.org

For dienones homologous to this compound, stereocontrol has been achieved through substrate-controlled synthesis. In a notable example, chiral dienones were synthesized from carbohydrate precursors. Aldol reactions using protected sugar derivatives, such as 2,3,5-tri-O-benzyl-D-ribofuranose, with acetone (B3395972) afforded chiral dienone derivatives with defined stereochemistry. researchgate.netresearchgate.net This approach leverages the inherent chirality of the starting material to direct the formation of specific stereocenters in the product.

| Chiral Precursor | Resulting Chiral Dienone | Stereochemistry |

| 2,3,5-tri-O-benzyl-D-ribofuranose | Chiral octa-3,5-dien-2-one derivative | (3E,5Z,7S) researchgate.netresearchgate.net |

| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Chiral nona-3,5-dien-2-one (B6155564) derivative | (3E,5Z,7S,8R) researchgate.netresearchgate.net |

| 2,3,4,6-tetra-O-benzyl-D-galactopyranose | Chiral nona-3,5-dien-2-one derivative | (3E,5Z,7R,8R) researchgate.netresearchgate.net |

Another powerful strategy for achieving stereocontrol is through catalyst-controlled reactions, particularly the desymmetrization of achiral, symmetrically substituted substrates. nih.gov For prochiral cyclohexadienones, enantioselective desymmetrization using a chiral catalyst can differentiate between two enantiotopic functional groups (the two enones). nih.govthieme.de This breaks the molecule's symmetry and establishes one or more stereocenters with high enantiomeric excess. nih.gov The stereochemical outcome is dictated by the chiral environment of the catalyst, which favors one reaction pathway over others. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 3e,5z Octa 3,5 Dien 2 One

Photochemistry of Enones and Dienones

The photochemical behavior of conjugated systems like enones and dienones is rich and complex, often involving multiple competing reaction pathways from electronically excited states.

Photoannelation Reaction Mechanisms

Photoannelation is a powerful photochemical method for the construction of cyclic systems, typically involving the [2+2] cycloaddition of an enone to an alkene. The mechanism generally proceeds through the triplet excited state of the enone. For a dienone like (3E,5Z)-octa-3,5-dien-2-one , intramolecular photoannelation could be envisaged if a suitable alkene moiety were present elsewhere in the molecule, or intermolecularly with an external alkene. The general mechanism involves:

Excitation: Absorption of UV light promotes the dienone to an excited singlet state (S1).

Intersystem Crossing (ISC): The singlet state can undergo intersystem crossing to a more stable triplet state (T1).

Exciplex Formation: The triplet dienone interacts with a ground-state alkene to form a triplet exciplex.

Biradical Formation: The exciplex collapses to a 1,4-biradical intermediate.

Ring Closure: Intersystem crossing of the biradical to a singlet state is followed by ring closure to form a cyclobutane (B1203170) ring.

The regioselectivity and stereoselectivity of the addition are governed by the stability of the intermediate biradical and the substitution patterns on both the dienone and the alkene.

Mechanistic Studies of Type B and Type C Enone Rearrangements

While well-documented for cyclic enones, applying Type B and Type C rearrangement concepts to an acyclic dienone like This compound is speculative.

Type B Rearrangement: This rearrangement is characteristic of 4,4-disubstituted cyclohexenones and involves the migration of a vinyl or aryl group. A direct analogue in an acyclic system is not apparent. However, related vinyl group migrations in photochemically generated intermediates could be conceived.

Type C Rearrangement: This process has been observed in 5,5-disubstituted cyclohexenones and involves a δ to α aryl migration. Again, a direct parallel for This compound is not straightforward.

For acyclic dienones, E-Z isomerization is often a dominant and rapid deactivation pathway from the excited state, which can compete with or precede other rearrangements.

Influence of Excitation Wavelength and Reaction Medium on Selectivity

The selectivity of photochemical reactions is often highly dependent on the experimental conditions.

| Parameter | Influence on Selectivity |

| Excitation Wavelength | Can selectively excite specific chromophores or lead to different excited states (e.g., S1 vs. S2), potentially favoring one reaction pathway over another. |

| Reaction Medium (Solvent Polarity) | Can influence the relative energies of the n,π* and π,π* excited states. Polar solvents tend to stabilize the n,π* state, which can affect intersystem crossing rates and the nature of the reactive triplet state. Solvent viscosity can also influence the lifetime of intermediates. |

| Presence of Sensitizers | Using a triplet sensitizer (B1316253) allows for the population of the dienone's triplet state without direct excitation, which can be a cleaner method to initiate triplet-state reactivity and avoid competing singlet-state reactions. |

Excited State Dynamics and Intermediates in Dienone Photoreactions

The photochemistry of a dienone is dictated by the dynamics of its excited states. Upon excitation, the molecule can populate either an n,π* or a π,π* excited state. For dienones, the π,π* state is typically lower in energy.

Key intermediates in dienone photoreactions include:

Excited Singlet States (S1): Initially formed upon light absorption, these are typically short-lived.

Excited Triplet States (T1): Formed via intersystem crossing from the singlet state, these are longer-lived and are often the key reactive intermediates in rearrangements and cycloadditions. The geometry of the triplet state is often twisted compared to the ground state.

Biradicals: Formed, for example, during photoannelation reactions.

Zwitterions: Can be formed in certain rearrangements, particularly in polar solvents.

Ultrafast spectroscopy techniques would be necessary to directly observe the formation and decay of these transient species for This compound .

Pericyclic Reaction Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The stereochemical outcomes are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Electrocyclic Ring Opening and Closure Reactions

Electrocyclic reactions involve the intramolecular conversion of a π-bond into a σ-bond, or the reverse. This compound is a 6π-electron system, analogous to 1,3,5-hexatriene.

Electrocyclic Ring Closure: According to the Woodward-Hoffmann rules, a 6π system undergoes thermal electrocyclic ring closure in a disrotatory fashion. For This compound to cyclize, it would first need to isomerize to the (3Z,5Z) configuration to bring the termini of the conjugated system into proximity. The subsequent thermal disrotatory closure would lead to the formation of a cis-substituted cyclohexadiene derivative. Photochemical 6π electrocyclization, conversely, would proceed in a conrotatory manner.

Electrocyclic Ring Opening: The reverse reaction, the electrocyclic ring opening of a corresponding substituted cyclohexadiene, would also follow these rules. Thermal opening would be disrotatory, while photochemical opening would be conrotatory. The position of the equilibrium between the open-chain dienone and the cyclic diene depends on factors such as steric strain and the relative thermodynamic stabilities of the two isomers.

The stereochemical course of these reactions is summarized below based on the Woodward-Hoffmann rules for a 6π system.

| Reaction Condition | Mode of Rotation |

| Thermal | Disrotatory |

| Photochemical | Conrotatory |

It is crucial to reiterate that while these mechanistic principles are well-established for related systems, their specific application to This compound has not been documented in the available scientific literature. Experimental and computational studies would be required to confirm these pathways and explore the kinetics and thermodynamics of these potential transformations.

Cycloaddition Reactions (e.g., Diels-Alder Type, [2+2] Photocycloadditions)

The conjugated diene system of this compound makes it a potential candidate for cycloaddition reactions, most notably Diels-Alder [4+2] cycloadditions and photochemical [2+2] cycloadditions.

Diels-Alder Reactions: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org For this compound to participate in this reaction, it must adopt an s-cis conformation. The (3E,5Z) stereochemistry presents a dienone that can exist in both s-cis and s-trans conformations, which are generally in rapid equilibrium, allowing the reaction to proceed. pressbooks.pub The presence of the electron-withdrawing acetyl group on the diene suggests that this compound would react most efficiently with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. wikipedia.org In a normal-demand Diels-Alder reaction, the dienophile would typically bear an electron-withdrawing group. wikipedia.org The stereochemistry of the diene is retained in the product, meaning the (3E,5Z) configuration will dictate the stereochemistry of the resulting cyclohexene (B86901) derivative. pressbooks.pub

[2+2] Photocycloadditions: These reactions involve the formation of a four-membered ring from two alkene-containing molecules upon photochemical irradiation. nih.gov Direct photoexcitation of dienes often requires high-energy UV light, which can be destructive to the molecules involved. nih.gov A more synthetically viable approach involves the use of a photosensitizer, such as a transition metal complex, which can absorb lower-energy visible light and transfer the energy to the diene, promoting it to an excited state capable of undergoing the cycloaddition. nih.govresearchgate.net For this compound, a [2+2] photocycloaddition could occur either intramolecularly, if a suitable double bond is present elsewhere in the molecule, or intermolecularly with another olefin. The regioselectivity and stereoselectivity of such reactions are dictated by the substitution pattern of the reacting partners and the geometry of the excited state intermediate. semanticscholar.org

| Reaction Type | Reactant Partner (Example) | Key Conditions | Expected Product Class |

| Diels-Alder ([4+2]) | Electron-rich alkene (e.g., ethyl vinyl ether) | Thermal | Substituted cyclohexene |

| Photocycloaddition ([2+2]) | Alkene (e.g., ethylene) | Photochemical (with sensitizer) | Substituted cyclobutane |

Orbital Symmetry Control and Theoretical Frameworks (Woodward-Hoffmann, FMO Theory)

The outcomes of pericyclic reactions, such as cycloadditions, are governed by the principles of orbital symmetry, which are explained by theoretical frameworks like the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. wikipedia.orgvdoc.pub

Woodward-Hoffmann Rules: These rules predict whether a pericyclic reaction is "allowed" or "forbidden" under thermal or photochemical conditions based on the conservation of orbital symmetry. wikipedia.orglibretexts.org

[4+2] Cycloadditions (Diels-Alder): A thermal [4+2] cycloaddition, such as the Diels-Alder reaction, involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile). This is classified as a [π4s + π2s] cycloaddition, where both components react suprafacially (i.e., bonding occurs on the same face of each π system). wikipedia.org According to the Woodward-Hoffmann rules, this is a thermally allowed process. youtube.com

[2+2] Cycloadditions: A thermal [2+2] cycloaddition between two alkenes in a suprafacial-suprafacial manner is symmetry-forbidden due to an unfavorable orbital overlap. wikipedia.org However, a photochemical [2+2] cycloaddition is symmetry-allowed. wikipedia.org This is because photoexcitation promotes an electron to a higher energy molecular orbital, reversing the symmetry requirements for the reaction.

Frontier Molecular Orbital (FMO) Theory: FMO theory provides a simplified yet powerful explanation for the reactivity and selectivity of pericyclic reactions by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. tsijournals.com

In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. For this compound, the presence of the electron-withdrawing carbonyl group lowers the energy of its molecular orbitals. In an inverse-electron-demand Diels-Alder reaction, the primary interaction is between the LUMO of the electron-poor diene and the HOMO of an electron-rich dienophile. wikipedia.orgresearchgate.net The regioselectivity of the reaction is determined by the alignment of the orbital coefficients at the termini of the diene and dienophile, with the larger coefficients on each orbital preferentially overlapping to form the new sigma bonds. researchgate.net

| Reaction Type | Number of π Electrons | Thermal/Photochemical | Woodward-Hoffmann Rule | FMO Interaction (Normal Demand) |

| [4+2] Cycloaddition | 4 + 2 | Thermal | Allowed (Suprafacial-Suprafacial) | HOMO(diene) - LUMO(dienophile) |

| [2+2] Cycloaddition | 2 + 2 | Thermal | Forbidden (Suprafacial-Suprafacial) | N/A |

| [2+2] Cycloaddition | 2 + 2 | Photochemical | Allowed (Suprafacial-Suprafacial) | HOMO(excited alkene) - LUMO(ground-state alkene) |

Thermal and Catalytic Reaction Mechanisms

Nucleophilic and Electrophilic Additions to Conjugated Dienone Systems

The structure of this compound features multiple reactive sites for both nucleophilic and electrophilic attack.

Nucleophilic Addition: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. evitachem.com Strong nucleophiles, such as organometallic reagents, will typically add directly to the carbonyl group in a 1,2-addition fashion. Weaker nucleophiles, under conditions that favor thermodynamic control, can undergo conjugate addition (1,4- or 1,6-addition) to the extended π-system.

Electrophilic Addition: Conjugated dienes readily undergo electrophilic addition. fiveable.melibretexts.org The reaction of this compound with an electrophile like HBr would proceed via protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This intermediate can then be attacked by the bromide ion at either of the carbons bearing the positive charge, leading to a mixture of 1,2- and 1,4-addition products. openstax.orgyoutube.com The distribution of these products can be influenced by reaction conditions such as temperature and solvent.

Organocatalyzed and Metal-Catalyzed Transformations

The reactivity of this compound can be enhanced and controlled through the use of organocatalysts and metal catalysts.

Organocatalyzed Transformations: Organocatalysis employs small organic molecules to catalyze chemical reactions. For a dienone like this compound, organocatalysts could be utilized in various transformations. For instance, chiral secondary amines can activate enones towards asymmetric conjugate additions. Similarly, thiourea-based catalysts are effective in a range of reactions, including Diels-Alder reactions. uni-giessen.de An organocatalytic Robinson annulation could also be a potential transformation for this substrate. uni-giessen.de

Metal-Catalyzed Transformations: Transition metal catalysts are widely used to functionalize dienes with high selectivity. nih.gov this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with aryl halides. evitachem.commdpi.com Other potential metal-catalyzed transformations include:

Hydrosilylation: The addition of a silicon-hydride bond across a double bond, often catalyzed by cobalt or iron complexes, can proceed with high regio- and stereoselectivity to form allylsilanes. researchgate.net

Hydroboration: Copper-catalyzed hydroboration can provide access to functionalized organoboron intermediates. nih.gov

Metathesis: Ruthenium-based catalysts, like the Grubbs catalysts, are effective for olefin metathesis reactions. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Analysis of Dienones

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for stereochemistry)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is indispensable for the unambiguous structural elucidation of dienones. While standard 1D NMR provides fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the complex proton and carbon signals in conjugated systems.

For instance, in the analysis of conjugated dienes, 2D NMR is a powerful tool to identify specific isomers within complex mixtures. auremn.org A COSY spectrum would reveal the coupling between adjacent protons along the dienone backbone, helping to establish the connectivity from the methyl group at one end to the ethyl group at the other. An HSQC spectrum correlates each proton to its directly attached carbon, while the HMBC spectrum reveals longer-range couplings (typically 2-3 bonds), which is critical for assigning quaternary carbons like the carbonyl group and the carbon atoms of the conjugated double bonds.

Table 1: Predicted 2D NMR Correlations for (3E,5Z)-octa-3,5-dien-2-one

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HMBC Correlations (with ¹³C) |

| H3 | H4 | C2, C5 |

| H4 | H3, H5 | C2, C3, C6 |

| H5 | H4, H6 | C3, C4, C7 |

| H6 | H5, H7 | C4, C5, C8 |

| H7 | H6, H8 | C5, C6 |

| H8 | H7 | C6, C7 |

Solid-state NMR (ssNMR) is particularly valuable for determining the stereochemistry and conformation of molecules in the solid phase. nih.gov This technique is sensitive to the local electronic environment and the spatial arrangement of atoms. For a dienone like this compound, ssNMR could be used to confirm the E and Z configurations of the double bonds by comparing experimental chemical shift anisotropy (CSA) values with those predicted from theoretical calculations for different isomers. nih.gov This method has been successfully applied to other complex organic molecules to establish relative stereochemistry with a high degree of confidence. nih.gov

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for elucidating reaction pathways by providing highly accurate mass measurements, which allow for the determination of elemental compositions of reactants, intermediates, and products. hilarispublisher.com This capability is essential for identifying unexpected products and for confirming the structures of proposed intermediates in a reaction mechanism.

In the study of dienone reactions, such as oxidations or rearrangements, HRMS can be coupled with liquid chromatography (LC-HRMS) to separate complex mixtures and obtain precise mass data for each component. researchgate.net For example, in the oxidation of a dienone, HRMS can distinguish between different potential products that may have the same nominal mass but different elemental compositions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to piece together the reaction pathway. scripps.edu

Table 3: Hypothetical HRMS Data for an Oxidation Reaction of this compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Inferred Modification |

| This compound | C₈H₁₂O | 125.0966 | 125.0965 | Starting Material |

| Epoxidized Product | C₈H₁₂O₂ | 141.0916 | 141.0915 | Addition of one oxygen atom |

| Dihydroxylated Product | C₈H₁₂O₃ | 157.0865 | 157.0864 | Addition of two oxygen atoms |

In Situ and Time-Resolved Spectroscopic Techniques for Reaction Monitoring

In situ and time-resolved spectroscopic techniques, such as in situ Fourier-Transform Infrared (FTIR) and NMR spectroscopy, are powerful for monitoring chemical reactions in real-time. mt.comspectroscopyonline.com These methods allow for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates without the need for sampling. researchgate.net

For the synthesis or transformation of this compound, an in situ FTIR probe could be immersed in the reaction vessel to continuously record spectra. The characteristic carbonyl stretch of the dienone (around 1650-1680 cm⁻¹) and the C=C stretches could be monitored to track the progress of the reaction. This provides valuable kinetic data and insights into the reaction mechanism. researchgate.net Similarly, in situ NMR can provide detailed structural information on all species present in the reaction mixture over time. fu-berlin.de These techniques are particularly advantageous for studying reactions that are sensitive to air or moisture, or that involve short-lived intermediates. spectroscopyonline.com

The application of these advanced spectroscopic and analytical methods provides a comprehensive picture of the structure, stereochemistry, and reactivity of dienones like this compound, enabling a deeper understanding of their chemical behavior.

Computational and Theoretical Chemistry Studies on 3e,5z Octa 3,5 Dien 2 One Systems

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like (3E,5Z)-octa-3,5-dien-2-one. By simulating the atomic motions of a molecule over time, MD provides detailed insights into the accessible conformations, their relative energies, and the dynamics of interconversion between them. While specific MD studies focusing solely on the conformational analysis of isolated this compound are not extensively documented in publicly available literature, the principles of the methodology can be applied to understand its likely conformational behavior. Such studies are crucial for rationalizing the compound's physical properties, reactivity, and biological interactions.

The conformational flexibility of this compound primarily arises from the rotation around the single bonds within its carbon backbone. The planarity of the conjugated diene system is a key factor, but rotations around the C2-C3 and C5-C6 bonds, as well as the orientation of the terminal methyl and ethyl groups, give rise to a variety of spatial arrangements. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable, low-energy conformers.

A typical MD simulation protocol for the conformational analysis of this compound would involve several key steps. Initially, a starting 3D structure of the molecule is generated and optimized using quantum mechanical methods to ensure a reasonable initial geometry. This structure is then placed in a simulation box, often filled with a solvent like water to mimic physiological conditions, and the system is neutralized with ions. The interactions between all atoms in the system are described by a force field, a set of empirical potential energy functions. The system is then heated to a target temperature and equilibrated. Following equilibration, a production simulation is run for a significant period, often on the order of nanoseconds to microseconds, during which the trajectory of each atom is saved at regular intervals.

Analysis of the resulting trajectory provides a wealth of information about the conformational preferences of the molecule. Key dihedral angles can be monitored over time to identify the most populated rotational states. Clustering algorithms can be used to group similar structures from the trajectory, revealing the dominant conformers. The relative populations of these conformers can be used to estimate the free energy differences between them.

The insights gained from MD simulations are valuable for a range of applications. For instance, understanding the predominant solution-phase conformation of this compound is essential for interpreting its spectroscopic data, such as NMR coupling constants. In the context of medicinal chemistry, knowing the accessible conformations can aid in the design of more potent analogs by ensuring a better fit to a biological target. rsc.orgresearchgate.net In materials science, the conformational dynamics can influence the bulk properties of materials incorporating this molecule.

While general principles of MD simulations are well-established, specific findings for this compound would require a dedicated computational study. The following table illustrates the hypothetical type of data that could be generated from such a study, showcasing the identification of different conformers and their relative energies. It is important to note that this data is for illustrative purposes and does not represent published experimental or computational results for this specific molecule.

Interactive Table: Hypothetical Conformational Analysis of this compound

| Conformer | Key Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |

| s-trans-1 | 175° | 0.00 | 65 |

| s-cis-1 | 15° | 1.2 | 20 |

| s-trans-2 | -170° | 0.8 | 10 |

| s-cis-2 | -20° | 2.5 | 5 |

This hypothetical data suggests that the s-trans conformer is the most stable, which is a common feature for conjugated systems due to reduced steric hindrance. The s-cis conformers are higher in energy but still significantly populated at room temperature, indicating that the molecule likely exists as a dynamic equilibrium of multiple conformations.

Applications of 3e,5z Octa 3,5 Dien 2 One and Its Derivatives in Complex Molecule Synthesis

Strategic Intermediates in Natural Product Total Synthesis

The precise stereochemical configuration of (3E,5Z)-octa-3,5-dien-2-one makes it a powerful tool in the total synthesis of natural products, particularly those containing complex polyene or cyclic systems. The conjugated diene moiety allows it to participate in a variety of stereoselective transformations, which are crucial for constructing the specific three-dimensional arrangements found in biologically active molecules.

As a precursor for complex polyenes, the (3E,5Z) geometry can be strategically manipulated and extended through various coupling reactions. Methodologies such as Suzuki, Stille, and Hiyama couplings have been instrumental in the construction of polyene chains, and having a pre-defined stereocenter within the dienone building block can significantly streamline the synthetic route. researchgate.net The presence of the ketone functionality provides a handle for further modifications, including reductions, additions, and olefination reactions, allowing for the introduction of additional complexity and the completion of the natural product's carbon skeleton. nih.gov A generalized approach for creating polyene motifs often relies on a collection of bifunctional building blocks, and dienones with specific stereochemistry fit well within this synthetic strategy. nih.gov

In the context of cyclic systems, this compound can serve as a key component in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com The dienone can act as the diene component, reacting with a suitable dienophile to form a six-membered ring with controlled stereochemistry. This approach is particularly valuable for the rapid construction of bicyclic and polycyclic frameworks that are common in many natural products. The ability to form multiple carbon-carbon bonds in a single, often highly stereoselective, step makes this a highly efficient strategy in total synthesis. nih.gov

Building Blocks for Polymeric and Supramolecular Architectures

The reactivity of the diene and ketone functionalities in this compound also lends itself to the construction of larger, more complex structures such as polymers and supramolecular assemblies. The ability to undergo polymerization reactions, either through the double bonds of the diene or via reactions involving the ketone, allows for the creation of novel polymeric materials.

While specific examples of polymerization directly using this compound are not extensively documented in publicly available research, the general reactivity of dienones suggests their potential in this area. For instance, dienones can be incorporated into polymer backbones or as pendant groups, influencing the material's physical and chemical properties. The defined stereochemistry of the (3E,5Z) isomer could lead to polymers with specific tacticities, which in turn would affect their macroscopic properties such as crystallinity and thermal behavior.

In the realm of supramolecular chemistry, molecules containing dienone moieties can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-ordered assemblies. The ketone group can act as a hydrogen bond acceptor, while the conjugated π-system of the diene can engage in stacking interactions. By derivatizing this compound with other functional groups capable of specific recognition events, it is possible to design and synthesize molecules that self-assemble into complex and functional supramolecular architectures. The principles of using synthons in supramolecular chemistry, where specific intermolecular bonds are formed, can be applied to dienone-containing molecules to create predictable and well-defined structures. chim.it

Design and Synthesis of Advanced Organic Materials Precursors

The electronic properties of the conjugated system in this compound make it an attractive precursor for the design and synthesis of advanced organic materials. Conjugated organic molecules are known to exhibit interesting optical and electronic properties, making them suitable for applications in areas such as organic electronics and photonics.

By extending the conjugation of the dienone system through chemical modifications, it is possible to tune the electronic band gap and other photophysical properties of the resulting molecule. These tailored molecules can then be used as building blocks for organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs). The synthesis of novel N-heteroarylated dithieno[3,2-b:2',3'-d]pyrroles for conducting electropolymers is an example of how functionalized building blocks are used to create advanced organic materials. researchgate.net While not directly involving this compound, this research highlights the strategy of using well-defined organic molecules as precursors for materials with specific electronic properties. The inherent reactivity of the dienone allows for its incorporation into larger π-conjugated systems, a key step in the bottom-up synthesis of functional organic materials.

Emerging Research Frontiers and Future Prospects in Dienone Chemistry

Sustainable and Green Chemistry Approaches in Dienone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including dienones. The focus is on developing methods that reduce waste, avoid the use of hazardous substances, and improve energy efficiency. Traditional synthesis methods for dienones can involve multi-step processes with stoichiometric reagents and toxic solvents. evitachem.com Current research aims to replace these with more sustainable alternatives.

One promising green approach is the use of electrochemistry. For instance, the development of oxidative flow electrosynthesis provides a novel and sustainable route to bioactive spiroepoxy-dienone derivatives. anr.fr This method avoids the use of dangerous and toxic oxidizing agents, a significant trend in green chemistry, while aiming to increase synthesis yields. anr.fr Heterogeneous catalysis is another cornerstone of green dienone synthesis, where recyclable catalysts are used in continuous-flow systems. beilstein-journals.org This strategy minimizes catalyst waste and simplifies product purification.

Further green strategies applicable to dienone synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Exploring pathways to synthesize dienones from biomass or other renewable starting materials.

Benign Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts and organocatalysts, to reduce energy consumption and by-product formation. The use of a weak sodium base in THF for anionic Diels-Alder reactions of dienolates represents a move towards milder, more selective conditions. nih.gov

| Strategy | Description | Example/Application in Dienone Chemistry | Reference |

|---|---|---|---|

| Flow Electrosynthesis | Utilizes electricity to drive oxidation or reduction reactions in a continuous flow system, avoiding hazardous chemical oxidants or reductants. | Sustainable synthesis of spiroepoxy-dienones by replacing toxic reagents and improving yield. | anr.fr |

| Heterogeneous Catalysis | Employs a catalyst in a different phase from the reactants. The catalyst is easily separated and recycled. | Use of recyclable catalysts fixed in a continuous-flow reactor for fine chemical synthesis. | beilstein-journals.org |

| Mild Base Catalysis | Utilizes weak bases to promote reactions under milder conditions, enhancing selectivity and reducing side reactions. | Anionic Diels-Alder reactions of cyclic sodium dienolates generated in situ with a weak base (Na2CO3). | nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts, avoiding potentially toxic or expensive metal catalysts. | Enamine-activated organocatalytic 1,6-conjugate additions to electron-deficient dienes. | maynoothuniversity.ie |

Flow Chemistry and Continuous Processing for Efficient Dienone Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, is revolutionizing the production of fine chemicals. researchgate.net This technology offers significant advantages for dienone synthesis, including enhanced safety, improved reaction control, and easier scalability. researchgate.netmdpi.com

The synthesis of dienones can involve highly reactive intermediates or exothermic reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways and the formation of by-products. beilstein-journals.org This precise control is critical for selective reactions. For example, the concept of "flash chemistry" in microreactors enables extremely fast reactions to be conducted in a highly controlled manner, yielding desired compounds with high selectivity that might be impossible in traditional batch setups. beilstein-journals.org

A key application is in multi-step syntheses, where products from one reactor can be directly fed into the next, a process known as "telescoped reaction sequences". mdpi.com This avoids timely and costly isolation and purification steps for intermediates. The development of an oxidative flow electrosynthesis process for bioactive spiroepoxy-dienones exemplifies this, aiming for a scalable process that could potentially convert materials on the kilogram scale. anr.fr Furthermore, the in-situ generation of hazardous reagents, such as diazo compounds, under flow conditions enhances safety by ensuring that these unstable substances are consumed as soon as they are produced. beilstein-journals.org

| Advantage | Description | Relevance to Dienone Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions or hazardous reagents. | Enables the use of highly reactive intermediates and energetic reagents safely. In-situ generation and immediate consumption of unstable compounds. | beilstein-journals.orgsailife.com |

| Precise Reaction Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and yields. | Minimizes the formation of by-products and allows for the synthesis of specific stereoisomers, such as (3E,5Z)-octa-3,5-dien-2-one. | beilstein-journals.org |

| Scalability | Production is scaled by running the process for a longer duration or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. | Facilitates the transition from laboratory-scale discovery to industrial production of dienones for commercial applications. | anr.frresearchgate.net |

| Automation & Integration | Flow systems can be automated and integrated into multi-step sequences (telescoping), reducing manual handling and purification steps. | Streamlines the synthesis of complex dienone-containing molecules, improving overall efficiency. | researchgate.netmdpi.com |

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by moving from an experience-driven model to a data-intelligence paradigm. mdpi.com For dienone chemistry, these technologies offer powerful tools for predicting reaction outcomes, discovering novel synthetic pathways, and optimizing reaction conditions. mdpi.comnih.gov

ML models can be trained on vast datasets of known chemical reactions to predict the products, yields, and selectivity of new transformations. mdpi.comrsc.org This predictive power can significantly accelerate the discovery of efficient syntheses for specific targets like this compound. For instance, computational models have been successfully used to predict the reactivity of steroidal dienones, identifying the most likely sites of reaction and rationalizing experimental observations. acs.org In organocatalysis, ML algorithms can screen virtual libraries of catalysts and substrates to identify promising combinations for reactions involving dienones, potentially surpassing the intuition of experienced chemists. beilstein-journals.org

| Application Area | AI/ML Approach | Potential Impact on Dienone Chemistry | Reference |

|---|---|---|---|

| Reaction Prediction | Training neural networks or other models on large reaction databases to predict the major product, yield, and stereoselectivity. | Accurately predicts outcomes of new dienone reactions, saving time and resources. Helps in understanding reactivity, e.g., in Diels-Alder reactions. | acs.orgnih.govchemrxiv.org |

| Retrosynthesis Planning | Using deep learning models (e.g., Transformers) to suggest disconnection strategies and propose synthetic routes to a target molecule. | Discovers novel and efficient synthetic routes to complex dienones and related natural products. | mdpi.commit.edu |

| Catalyst & Reaction Optimization | Employing ML algorithms to explore the relationship between catalyst structure, substrate, and reaction conditions to maximize yield and selectivity. | Accelerates the discovery of optimal catalysts and conditions for challenging dienone transformations. | beilstein-journals.org |

| Automated Synthesis | Integrating AI-driven planning with robotic hardware to create closed-loop systems for reaction discovery and optimization. | Enables high-throughput screening and autonomous optimization of dienone synthesis protocols. | mdpi.com |

Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Cryogenic Temperatures)

Altering reaction conditions to the extremes of high pressure or low temperature can unlock novel reactivity patterns and provide access to chemical structures that are difficult to obtain by conventional means. researchgate.netgoogle.com

High-Pressure Chemistry: Applying high pressure (up to 1 GPa or more) can significantly accelerate reactions that proceed with a negative activation volume, such as cycloadditions. researchgate.net The Diels-Alder reaction, a key transformation for dienes and dienones, is often dramatically enhanced by pressure. researchgate.netacs.org This allows reactions to be carried out at lower temperatures or with sterically hindered substrates that are unreactive under ambient conditions. researchgate.net High pressure can also alter the selectivity of a reaction. For example, in Diels-Alder reactions, increasing pressure can enhance the preference for the endo product by influencing the solvation of the transition state. rsc.org This provides a powerful tool for controlling stereochemical outcomes in the synthesis of complex polycyclic structures from dienone precursors.

Cryogenic Chemistry: Performing reactions at very low temperatures (-40°C to -100°C or lower) is crucial for controlling highly reactive species and improving selectivity. sailife.comsailife.com At cryogenic temperatures, the reduced thermal energy can prevent unwanted side reactions and decomposition of unstable intermediates. sailife.com This is particularly relevant for reactions involving organometallic reagents, which are common in modern synthesis. sailife.com In the context of dienones, cryogenic conditions have been used to achieve high diastereoselectivity. For example, the treatment of certain dienone precursors with samarium(II) iodide (SmI2) at cryogenic temperatures yielded a desired ring-opened adduct as a single diastereomer, a selectivity that would be difficult to achieve at higher temperatures. nih.gov This level of control is essential for the stereospecific synthesis of complex natural products.

| Condition | Principle Effect | Application in Dienone-Related Chemistry | Reference |

|---|---|---|---|

| High Pressure (HP) | Accelerates reactions with negative activation volume (ΔV‡ < 0). Can alter transition state energies and solvation, influencing selectivity. | Increases rates and yields of Diels-Alder reactions involving dienones. Can enhance stereoselectivity (e.g., endo/exo ratio). | researchgate.netresearchgate.netrsc.org |

| Cryogenic Temperatures | Reduces thermal energy, limiting unwanted side reactions, preventing decomposition of unstable intermediates, and improving selectivity. | Enables precise control over reactions with highly reactive organometallics. Achieves high diastereoselectivity in reactions like SmI2-mediated transformations of dienones. | sailife.comsailife.comnih.gov |

Q & A

Q. How can researchers unambiguously identify (3E,5Z)-octa-3,5-dien-2-one in synthetic mixtures?

Methodological Answer:

- Stereochemical Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to distinguish between double-bond configurations (e.g., H NMR coupling constants for E/Z isomer differentiation).

- Chromatographic Separation : Employ gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-WAX) to resolve stereoisomers based on retention times and fragmentation patterns .

- Reference Databases : Cross-validate spectral data against authoritative databases (e.g., NIST Chemistry WebBook) to confirm molecular identity .

Q. What are optimal methods for synthesizing this compound while minimizing isomerization?

Methodological Answer:

- Catalytic Strategies : Use low-temperature, stereoselective Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to preserve double-bond geometry .

- Solvent Control : Conduct reactions in non-polar solvents (e.g., hexane) to reduce thermal isomerization risks. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Purification Protocols : Isolate the target compound via flash chromatography using gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for all synthetic steps due to potential volatility and respiratory irritancy .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical splash goggles. Avoid skin contact, as α,β-unsaturated ketones may react with biomolecules .

- Waste Disposal : Neutralize residues with aqueous sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3E,5Z vs. 3E,5E) affect the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare transition-state energies and regioselectivity between isomers .

- Experimental Validation : Conduct kinetic studies under controlled conditions (e.g., varying diene/dienophile ratios) and analyze products via C NMR to quantify regiochemical outcomes .

- Statistical Analysis : Apply multivariate regression to correlate stereoelectronic parameters (e.g., Hammett constants) with reaction rates .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Framework : Adhere to CONSORT-EHEALTH guidelines by documenting all instrumentation parameters (e.g., NMR field strength, GC-MS ionization mode) and sharing raw data files .

- Collaborative Validation : Cross-check results with independent labs using standardized protocols (e.g., identical deuterated solvents for NMR) .

- Error Analysis : Calculate confidence intervals for spectral peak assignments and report uncertainties in chemical shift values (e.g., ±0.01 ppm for H NMR) .

Q. What computational approaches are suitable for modeling the photodegradation pathways of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate UV-induced isomerization and bond cleavage mechanisms under solvent-mimicked conditions .

- TD-DFT for Excited States : Calculate vertical excitation energies with time-dependent DFT to identify reactive intermediates (e.g., singlet vs. triplet states) .

- Kinetic Monte Carlo (KMC) : Model degradation kinetics by integrating quantum mechanics/molecular mechanics (QM/MM) data .

Q. How can researchers design robust kinetic studies to quantify this compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design : Use a factorial approach to test pH ranges (1–14) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy at λmax ≈ 240 nm .

- Statistical Modeling : Apply Arrhenius and Eyring equations to derive activation parameters (ΔH‡, ΔS‡) and identify pH-dependent degradation mechanisms .

- Control Strategies : Include antioxidant additives (e.g., BHT) in select trials to isolate oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.